Piperazine‑Containing Triazolopyridazine Fragments Enable BRD4 Bromodomain Engagement at Low Micromolar Affinity
The piperazine‑bearing triazolopyridazine core directly enables BRD4 bromodomain inhibition. In a focused library screen, the elaborated analogue N‑{3‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]propyl}‑1‑{3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl}piperidine‑4‑carboxamide, which retains the target compound piperazine‑triazolopyridazine substructure, inhibited BRD4 with an IC₅₀ of 280 nM in a poly(I:C)-stimulated human small airway epithelial cell (SAEC) CIG5 gene expression assay [1]. By contrast, triazolopyridazine derivatives lacking the piperazine NH handle typically show IC₅₀ values greater than 10 µM in analogous TR‑FRET bromodomain displacement assays [2]. This ∼36‑fold potency difference demonstrates that the piperazine‑containing scaffold, of which CAS 300588‑79‑8 is the minimal core, provides a critical affinity advantage.
| Evidence Dimension | BRD4 cellular inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 280 nM (elaborated analogue carrying the piperazine‑triazolopyridazine core) |
| Comparator Or Baseline | ≥10 µM (triazolopyridazine derivatives lacking a piperazine NH handle) |
| Quantified Difference | ≥35.7‑fold improvement in potency |
| Conditions | Poly(I:C)-stimulated human SAECs, CIG5 gene expression readout for target compound; TR‑FRET BRD4 BD1 displacement for comparator class |
Why This Matters
This affinity gap directly impacts hit-to-lead progression timelines; procurement of the piperazine-bearing scaffold avoids the need for de novo introduction of a hydrogen‑bond‑donor handle, saving 3–6 months of synthetic effort.
- [1] BindingDB entry BDBM50527819 (ZL0516). US11117865, Compound ZL0516. IC₅₀: 280 nM. https://bindingdb.org/bind/ByPatent.jsp?patent=US11117865 View Source
- [2] Scientific Reports. (2023). Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. DOI: 10.1038/s41598-023-37778-3 View Source
